1,4-Benzenediol, 2-(phenylthio)-
Description
An Overview of Hydroquinone (B1673460) Derivatives in Contemporary Chemical Synthesis and Theory
Hydroquinone, also known as benzene-1,4-diol, and its derivatives are fundamental aromatic organic compounds characterized by a benzene (B151609) ring substituted with two hydroxyl groups in the para position. wikipedia.orgstenutz.eu These compounds are cornerstones in various chemical applications, primarily due to their action as reducing agents and their ability to undergo oxidation. wikipedia.orgatamankimya.com
Industrially, hydroquinone is produced through several methods, including the cumene (B47948) process-like dialkylation of benzene and the hydroxylation of phenol (B47542). wikipedia.orggoogle.com Its derivatives can be synthesized through various routes, such as the reaction of 1,4-cyclohexanedione (B43130) with appropriate aldehydes or the oxidation of other phenols. wikipedia.orgnih.gov
The utility of hydroquinone derivatives is widespread. They are essential components in photographic developers, where they reduce silver halides to elemental silver. wikipedia.orgatamankimya.com Their antioxidant properties are exploited to inhibit the polymerization of monomers like acrylic acid and cyanoacrylates. wikipedia.orgatamankimya.com Furthermore, hydroquinone derivatives serve as crucial comonomers in the production of high-performance polymers such as PEEK (polyether ether ketone). wikipedia.orgatamankimya.com In advanced research, novel hydroquinone derivatives are being synthesized and studied for their potential in various fields, including as pro-hydroquinones for specific applications and as potent inhibitors of biological targets. nih.govnih.govacs.org
The Significance of Sulfur-Containing Aromatic Compounds in Synthetic Chemistry and Material Science
Sulfur-containing aromatic compounds represent a significant class of molecules with diverse applications in both synthetic chemistry and material science. wikipedia.org These compounds, which include thiophenols, thioethers, and more complex polycyclic aromatic sulfur compounds, exhibit unique chemical reactivity and physical properties owing to the presence of the sulfur atom. wikipedia.orgsiue.edu
In synthetic chemistry, phenolic thioethers are valuable intermediates and have been utilized as antioxidants and pesticides. google.com The synthesis of thioethers can be achieved through methods like the Williamson ether synthesis or by reacting aryl alcohols with thiols in the presence of a catalyst. siue.edunih.gov These reactions allow for the introduction of a sulfur linkage, which can significantly influence the electronic and steric properties of the molecule.
In material science, sulfur-containing aromatic compounds are integral components of various materials. For instance, they are found in carbon blacks and are studied for their impact on the material's properties. acs.org The presence of sulfur-containing fragments, such as dibenzothiophene, in heavy hydrocarbon feedstocks like resins and asphaltenes is also an area of active research, as it affects the processing and quality of fuels. sbras.ru The ability of sulfur to form stable bonds and participate in redox processes makes these compounds suitable for creating advanced materials with specific electronic or optical properties.
The Structural and Mechanistic Uniqueness of 1,4-Benzenediol, 2-(phenylthio)- within the Phenolic Thioether Class
1,4-Benzenediol, 2-(phenylthio)- is a fascinating molecule that combines the structural features of a hydroquinone and a phenolic thioether. This unique combination imparts specific chemical characteristics that distinguish it from other compounds in its class. The hydroquinone moiety provides a redox-active center, capable of undergoing oxidation to the corresponding quinone. The two hydroxyl groups also act as hydrogen bond donors, influencing the compound's solubility and intermolecular interactions.
The phenylthio group, attached to the benzene ring at the ortho-position relative to one of the hydroxyl groups, introduces a sulfur atom with its lone pairs of electrons. This can modulate the electronic properties of the aromatic ring and influence the reactivity of the hydroxyl groups. The thioether linkage is generally stable but can be a site for specific chemical transformations.
The synthesis of this particular compound would likely involve the reaction of a hydroquinone derivative with a phenylsulfenyl halide or a related electrophilic sulfur reagent. Alternatively, it could potentially be formed through the reaction of a suitable catechol derivative followed by functional group manipulation. The interplay between the electron-donating hydroxyl groups and the sulfur substituent makes 1,4-Benzenediol, 2-(phenylthio)- an interesting subject for studying reaction mechanisms, particularly in the context of oxidation reactions and its potential as an antioxidant or a building block for more complex sulfur-containing molecules and materials.
Chemical Compound Data
Structure
3D Structure
Properties
CAS No. |
18231-96-4 |
|---|---|
Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-phenylsulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C12H10O2S/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8,13-14H |
InChI Key |
RRWYVSNRZFXBOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Benzenediol, 2 Phenylthio and Its Analogs
Direct Phenylthiolation of 1,4-Benzenediol
The direct introduction of a phenylthio group onto the 1,4-benzenediol core represents an efficient route to the target compound. This can be achieved through C-H functionalization on the hydroquinone (B1673460) ring or by conjugate addition to its oxidized counterpart, p-benzoquinone.
Transition Metal-Catalyzed C-S Bond Formation Reactions
Transition metal catalysis offers powerful tools for the construction of C–S bonds, enabling the direct thiolation of aromatic C–H bonds under relatively mild conditions. Palladium, iron, and rhodium complexes have been explored for such transformations.
Palladium catalysis is a cornerstone of modern cross-coupling chemistry, including the formation of C–S bonds. While the direct palladium-catalyzed C-H thiolation of 1,4-benzenediol is not extensively documented, related methodologies provide a strong basis for its feasibility. The direct thiolation of unactivated aryl C-H bonds using disulfides or thiols has been achieved with palladium catalysis, often requiring a directing group to achieve regioselectivity. researchgate.netrsc.org For instance, arenes bearing pyridine or other directing groups can undergo ortho-thiolation. researchgate.net
Another relevant approach is the palladium-catalyzed coupling of aryl halides with thiols or their surrogates. beilstein-journals.orgnih.gov These reactions, while not direct C-H functionalizations of hydroquinone, establish the capability of palladium catalysts to mediate C-S bond formation. It is plausible that similar catalytic systems could be adapted for the direct C-H thiolation of phenols and hydroquinones, potentially proceeding through a Pd(II)/Pd(IV) catalytic cycle. researchgate.net The general strategy involves the C-H activation of the arene, followed by reaction with an electrophilic sulfur source or oxidative addition/reductive elimination with a thiol.
Table 1: Examples of Palladium-Catalyzed C-H Thiolation of Arenes with Directing Groups This table is illustrative of the general methodology, as specific data for 1,4-benzenediol is not readily available.
| Directing Group | Arene Substrate | Thiolating Agent | Catalyst System | Product Yield (%) |
|---|---|---|---|---|
| Pyridine | 2-Phenylpyridine | Diphenyl disulfide | Pd(OAc)₂ / Cu(OAc)₂ | High |
| Sulfonamide | N-Phenylbenzenesulfonamide | Diphenyl disulfide | Pd(OAc)₂ / Oxidant | Moderate to High |
| Carboxylic Acid | Benzoic Acid | Aryl thiols | Pd(II) catalyst | Good |
Iron, being an abundant and non-toxic metal, presents a cost-effective and environmentally benign alternative to precious metal catalysts. Iron(III)-catalyzed ortho-thioarylation of phenols has been demonstrated as an effective method for C-S bond formation. rsc.org This approach utilizes an electrophilic sulfur reagent, such as N-(arylthio)saccharin or N-(arylthio)succinimide, which reacts regioselectively at the ortho position of the phenol (B47542). rsc.orgnih.gov
The reaction is catalyzed by a Lewis acid, such as iron(III) triflimide [Fe(NTf₂)₃], and can be accelerated by the presence of a Lewis base co-catalyst. rsc.org The mechanism is believed to involve the activation of the N-S bond of the thiolating agent by the iron catalyst, making the sulfur atom more electrophilic and susceptible to attack by the electron-rich phenol ring. This methodology is particularly effective for electron-rich arenes like phenols, suggesting its direct applicability to 1,4-benzenediol. nih.gov
Table 2: Iron-Catalyzed Ortho-Thioarylation of Phenols
| Phenol Substrate | Thiolating Agent | Catalyst System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenol | N-(4-chlorophenylthio)saccharin | Fe(NTf₂)₃ (2.5 mol%) | Room Temp | 74 | nih.gov |
| 4-Methoxyphenol | N-(4-chlorophenylthio)saccharin | Fe(NTf₂)₃ (2.5 mol%) | Room Temp | 93 | nih.gov |
| Estrone | N-(phenylthio)saccharin | Fe(NTf₂)₃ (10 mol%) | 50 | 85 | nih.gov |
| 4-tert-Butylphenol | N-(2-bromophenylthio)succinimide | Fe(NTf₂)₃ (10 mol%) / Lewis Base | 60 | 91 | rsc.org |
The synthesis of 1,4-benzenediol, 2-(phenylthio)- can also be viewed as the 1,4-conjugate addition (or Michael addition) of thiophenol to p-benzoquinone, the oxidized form of 1,4-benzenediol. This reaction is often facile and can occur without a catalyst, but transition metals can be used to control reactivity and selectivity. Rhodium complexes are well-known to catalyze 1,4-addition reactions of various nucleophiles to α,β-unsaturated systems. nih.govclockss.orgrsc.org
While specific examples of rhodium-catalyzed addition of thiols to p-benzoquinone are not prominent in the literature, the underlying catalytic cycle is well-established. nih.gov The cycle typically involves an aryl-rhodium species which undergoes insertion of the activated alkene (in this case, a double bond of the quinone). Subsequent steps, such as hydrolysis or protonolysis, would release the product and regenerate the active rhodium catalyst. This strategy offers potential for asymmetric synthesis if chiral ligands are employed with the rhodium catalyst. clockss.orgrsc.org The reaction would proceed via the initial oxidation of 1,4-benzenediol to p-benzoquinone, followed by the rhodium-catalyzed conjugate addition of the thiol.
Electrochemical Synthesis Pathways
Electrochemical methods provide a green and efficient alternative for synthesizing thio-substituted hydroquinones, avoiding the need for chemical oxidants. rsc.org The core of this strategy is the anodic oxidation of 1,4-benzenediol to generate the highly reactive p-benzoquinone in situ, which is then trapped by a thiol nucleophile.
The electrochemical synthesis of 1,4-benzenediol, 2-(phenylthio)- is based on a controlled potential oxidation process. rsc.orgacs.org In an electrochemical cell, 1,4-benzenediol undergoes a two-electron, two-proton oxidation at the anode to form p-benzoquinone. nih.govnih.gov
Step 1: Anodic Oxidation 1,4-Benzenediol → p-Benzoquinone + 2e⁻ + 2H⁺
If a thiol, such as thiophenol, is present in the electrolyte, it acts as a nucleophile and rapidly attacks the electro-generated p-benzoquinone via a 1,4-Michael addition reaction. This reaction forms the desired 1,4-benzenediol, 2-(phenylthio)-. rsc.orgresearchgate.net
Step 2: Michael Addition p-Benzoquinone + PhSH → 1,4-Benzenediol, 2-(phenylthio)-
The resulting product, 2-(phenylthio)hydroquinone, has a lower oxidation potential than the starting 1,4-benzenediol. acs.org Consequently, it can be oxidized at the anode to its corresponding quinone, which can then react with another thiol molecule. This can lead to the formation of di-, tri-, and even tetra-substituted products depending on the reaction conditions and stoichiometry. acs.orgmjcce.org.mk By carefully controlling the electrode potential and the amount of charge passed, the reaction can be stopped at the mono-substituted stage. This process is highly efficient, with reported yields ranging from good to quantitative under mild, ambient conditions. rsc.org
Table 3: Electrochemical Synthesis of Hydroquinone Thioethers
| Hydroquinone/Catechol Substrate | Thiol Nucleophile | Electrode Material | Yield (%) | Reference |
|---|---|---|---|---|
| Hydroquinone | 4-chlorothiophenol | Carbon Felt | 99 | rsc.org |
| Hydroquinone | 4-methoxythiophenol | Carbon Felt | 99 | rsc.org |
| Hydroquinone | 2-mercaptobenzimidazole | Carbon Felt | 81 | rsc.org |
| Catechol | 4-tert-butylthiophenol | Glassy Carbon | Good | nih.govresearchgate.net |
Galvanostatic Methods for Thioether Formation
Galvanostatic methods represent an electrochemical approach to forming C-S bonds for the synthesis of thioethers. In this technique, a constant current is applied between two electrodes in an electrolytic cell containing the reactants. This controlled current induces the oxidation or reduction of substrate molecules, generating reactive intermediates that lead to the formation of the desired thioether.
For the synthesis of aryl thioethers, this process can involve the electrochemical oxidation of a thiol to a thiyl radical or a related electrophilic sulfur species at the anode. researchgate.net Simultaneously, a suitable aromatic precursor can be activated. The subsequent coupling of these reactive species forms the C-S bond. Electrochemical methods offer a unique approach to synthesis, often avoiding the need for harsh chemical oxidants or reductants and proceeding under mild conditions. researchgate.net The precise control over the reaction via applied current allows for selective transformations.
Oxidative C-H/C-H Cross-Coupling Reactions
Oxidative C-H/C-H cross-coupling reactions are a powerful and atom-economical strategy for forming C-S bonds, as they circumvent the need for pre-functionalized starting materials like aryl halides. In this approach, a C-H bond on a hydroquinone scaffold is directly coupled with an S-H bond of a thiophenol in the presence of an oxidant.
One reported method involves the one-pot sequential oxidative radical C–H/S–H cross-coupling of hydroquinones with various thiols using chromic acid (H₂CrO₄) as the oxidant. nih.govresearchgate.net This reaction proceeds through the formation of thiyl and aryl radicals, which then couple to form the C-S bond. nih.gov The resulting 2-(phenylthio)-1,4-benzenediol is subsequently oxidized in the same pot to the corresponding quinonyl thioether. nih.gov This method is efficient and works well with a wide variety of thiols, including both alkyl and aryl thiols, providing moderate to good yields. nih.govresearchgate.net For instance, the reaction of hydroquinone with unsubstituted thiophenol yields the corresponding aryl thioether in 85% yield. nih.gov Similarly, thiophenols with electron-donating groups also show good reactivity. nih.gov
Another approach utilizes visible-light-induced, metal-free aerobic conditions for the regioselective thiolation of phenols with thiophenols. nih.gov This method exhibits high functional group tolerance and selectivity, with mechanistic studies suggesting that a disulfide radical cation plays a critical role in the catalytic cycle. nih.gov
Table 1: Oxidative C-H/S-H Cross-Coupling of Hydroquinone with Various Thiols nih.gov
| Entry | Thiol Substrate | Oxidant | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Thiophenol | CrO₃ | 2-(Phenylthio)benzo-1,4-quinone | 85 |
| 2 | 4-Methylthiophenol | CrO₃ | 2-((4-Methylphenyl)thio)benzo-1,4-quinone | 80 |
| 3 | 4-Methoxythiophenol | CrO₃ | 2-((4-Methoxyphenyl)thio)benzo-1,4-quinone | 78 |
Radical-Initiated Reactions involving Benzenethiols and Alkynes
Radical-initiated reactions, specifically the thiol-yne reaction, provide a versatile pathway to vinyl sulfides, which can be precursors or analogs to the target compound. This reaction involves the addition of a thiol across an alkyne, typically facilitated by a radical initiator or UV irradiation. wikipedia.org The process begins with the generation of a thiyl radical (RS•) from a benzenethiol. This radical then adds to the alkyne triple bond, forming a vinyl radical intermediate. Subsequent hydrogen atom transfer from another thiol molecule yields the vinyl sulfide product and regenerates the thiyl radical, propagating the chain reaction. wikipedia.orgresearchgate.net
The thiol-yne reaction is known for its efficiency and atom economy, often proceeding under mild, metal-free conditions. wikipedia.orgnih.gov The addition typically follows an anti-Markovnikov regioselectivity, yielding a mixture of (E/Z)-alkenes for mono-addition. wikipedia.org Common radical initiators include azobisisobutyronitrile (AIBN). wikipedia.org Visible-light-driven, catalyst-free methods have also been developed, allowing for the formation of thiyl radicals and subsequent synthesis of vinyl sulfides in good yields. researchgate.net
Derivatization from Precursors and Intermediates
Synthesis via Substituted Phenols and Thiophenols
A classic and widely used method for the synthesis of aryl thioethers is the transition-metal-catalyzed cross-coupling of substituted phenols (or their derivatives, such as aryl halides) with thiophenols. acsgcipr.orgresearchgate.net This approach builds upon well-established methodologies like the Ullmann condensation and Buchwald-Hartwig amination.
The Ullmann condensation traditionally involves the reaction of an aryl halide with a thiol in the presence of a copper catalyst at elevated temperatures. wikipedia.org Modern variations of this reaction employ catalytic amounts of copper salts (e.g., CuI) with various ligands, allowing the reaction to proceed under milder conditions. acs.orgnih.gov These reactions typically require a base to deprotonate the thiol, forming a more nucleophilic thiolate. acsgcipr.org
Palladium-catalyzed reactions, often referred to as Buchwald-Hartwig cross-coupling, are also highly effective for C-S bond formation. nih.gov These reactions couple aryl halides or triflates with thiols using a palladium catalyst and a suitable phosphine ligand. nih.gov The choice of ligand is crucial for the success of these reactions. acsgcipr.org These methods are valued for their broad substrate scope and high functional group tolerance. nih.gov For example, phenols can be synthesized from aryl halides via copper-catalyzed hydroxylation, and these can then be further functionalized. beilstein-journals.orgorganic-chemistry.orgrsc.org
Table 2: Examples of Copper-Catalyzed C-O Coupling for Phenol Synthesis organic-chemistry.org
| Entry | Aryl Halide | Base/Solvent | Catalyst System | Yield (%) |
|---|---|---|---|---|
| 1 | 1-Iodo-4-nitrobenzene | TBAH/DMSO-H₂O | CuI / 8-Hydroxyquinaldine | 98 |
| 2 | 1-Bromo-4-cyanobenzene | TBAH/DMSO-H₂O | CuI / 8-Hydroxyquinaldine | 95 |
| 3 | 1-Bromo-3-methoxybenzene | TBAH/DMSO-H₂O | CuI / 8-Hydroxyquinaldine | 80 |
Functionalization of Hydroquinone Scaffolds with Thio-moieties
The direct functionalization of hydroquinone scaffolds, or their oxidized form 1,4-benzoquinone (B44022), with thio-moieties is a direct route to 1,4-Benzenediol, 2-(phenylthio)- and its analogs. 1,4-Benzoquinone is a potent electrophile and readily undergoes conjugate addition with nucleophiles like thiols. nih.gov
The reaction between 1,4-benzoquinone and thiols can proceed via a Michael-type addition. nih.gov In this process, the nucleophilic sulfur atom of the thiol attacks one of the activated double bonds of the quinone ring. This addition leads to the formation of a hydroquinone intermediate substituted with the phenylthio group. Depending on the reaction conditions and stoichiometry, mono-, di-, or even multi-substituted products can be obtained. researchgate.net
Mechanistic studies have shown that these reactions can also involve radical pathways, particularly under photochemical conditions or in the presence of radical initiators. acs.orgresearchgate.net For example, the reaction can be triggered by the formation of thiyl radicals, which then add to the quinone. acs.org The regioselectivity of the addition can be influenced by the substituents on the quinone ring and the pH of the reaction medium. acs.org
Multi-component Reactions and Tandem Processes for Arylthioquinone Formation
Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like arylthioquinones in a single step from three or more starting materials. nih.govmdpi.com This approach is advantageous due to its operational simplicity, atom economy, and ability to rapidly generate structural diversity. nih.govnih.gov
While a specific MCR for the direct synthesis of 1,4-Benzenediol, 2-(phenylthio)- is not prominently detailed, related structures can be assembled using MCR principles. For instance, tandem reactions that combine different catalytic processes in a single pot can be designed. A hypothetical tandem process could involve the in-situ formation of a reactive quinone species, followed by a C-H functionalization or cross-coupling step with a thiol. mdpi.com
For example, an aerobic multicomponent tandem synthesis of sulfenylimidazo[1,2-a]pyridines has been reported, which involves the formation of the heterocyclic core followed by a Friedel–Crafts sulfenylation with disulfides. mdpi.com This demonstrates the principle of combining multiple bond-forming events in one pot to achieve complex, functionalized products. Such strategies could be adapted for the synthesis of arylthioquinones by selecting appropriate starting materials that can generate a quinone or hydroquinone scaffold and incorporate a thioether moiety in a sequential or concerted manner.
Chemical Reactivity and Reaction Mechanisms of 1,4 Benzenediol, 2 Phenylthio
Redox Chemistry and Electron Transfer Processes
The hydroquinone (B1673460) moiety is a well-established redox-active center, and the presence of the phenylthio substituent modulates this inherent reactivity. The processes involve the transfer of electrons and the formation of transient radical species.
The general transformation is illustrated below: 1,4-Benzenediol, 2-(phenylthio)- ⇌ 2-(phenylthio)-1,4-benzoquinone + 2e⁻ + 2H⁺
The stability and ease of this oxidation are influenced by the electronic properties of the phenylthio group.
The oxidation of 1,4-Benzenediol, 2-(phenylthio)- does not occur in a single step but proceeds through the formation of a radical intermediate. The one-electron oxidation of the hydroquinone yields a semiquinone radical anion. nih.govnih.gov This species is a key transient intermediate in the redox cycle. nih.govnih.gov
The formation of the semiquinone can be represented as: 1,4-Benzenediol, 2-(phenylthio)- ⇌ [2-(phenylthio)semiquinone]•⁻ + H⁺ + e⁻
The autoxidation of hydroquinones is known to generate semiquinone and subsequently superoxide (B77818) radicals. researchgate.net The semiquinone radical itself can react with molecular oxygen to produce superoxide, a reaction governed by the redox potential of the parent quinone. nih.govnih.gov The decay of the semiquinone radical can proceed through two primary pathways:
Disproportionation : Two semiquinone radicals react to form one molecule of the hydroquinone and one molecule of the quinone. nih.govunina.it
Radical Coupling : Semiquinone radicals can undergo dimerization, leading to more complex structures. unina.it
The specific pathway and the stability of the radical intermediate are influenced by factors such as pH, solvent, and the electronic nature of the substituents on the aromatic ring. nih.govrsc.org
Substituents on the quinone ring play a crucial role in modulating the electron density of the aromatic system, which in turn significantly alters the standard reduction potentials (E°′) of the redox couple. nih.gov Electron-donating groups increase the electron density, leading to higher pKa values for the hydroquinone and lower reduction potentials. nih.gov Conversely, electron-withdrawing groups decrease electron density, resulting in higher reduction potentials. nih.gov
The phenylthio (-SPh) group, like other organothio-substituents, influences the electronic structure by affecting the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels. scite.aiscielo.br Specifically, phenylthio substituents attached to aromatic cores can lead to a reduction in the HOMO-LUMO gap. scite.ai
The effect of various substituents on redox potentials can be quantified using the Hammett equation, which provides a linear free-energy relationship. wikipedia.orgnih.gov A plot of the half-wave potentials against the Hammett substituent constants (σ) typically yields a straight line, with the slope (ρ) indicating the sensitivity of the reaction to substituent effects. nih.govchegg.com A positive ρ value signifies that the reaction is facilitated by electron-withdrawing groups.
Table 1: Effect of Substituent Type on Redox Potential
| Substituent Type | Effect on Electron Density | Effect on Hydroquinone pKa | Effect on Reduction Potential (E°′) | Example Groups |
|---|---|---|---|---|
| Electron-Donating | Increases | Increases | Decreases (becomes more negative) | -NH₂, -OH, -OR, -Alkyl |
| Electron-Withdrawing | Decreases | Decreases | Increases (becomes more positive) | -NO₂, -CN, -COR, -CF₃ |
Nucleophilic and Electrophilic Substitution Reactions
The aromatic rings of 1,4-Benzenediol, 2-(phenylthio)- are susceptible to both nucleophilic and electrophilic attack, with the regiochemical outcome determined by the directing effects of the existing substituents.
Electrophilic aromatic substitution is heavily influenced by the activating and directing effects of the substituents. The hydroxyl (-OH) groups are powerful activating, ortho-, para-directing groups. libretexts.orglibretexts.org Similarly, the phenylthio (-SPh) group is also an ortho-, para-director due to the lone pairs on the sulfur atom that can be donated to the ring through resonance.
The combined directing effects on the benzenediol ring are as follows:
-OH at C1: Directs incoming electrophiles to the C2 (occupied) and C6 positions.
-OH at C4: Directs incoming electrophiles to the C3 and C5 positions.
-SPh at C2: Directs incoming electrophiles to the C1 (occupied), C3, and C5 positions.
Considering these influences, incoming electrophiles are most likely to attack the C3 and C5 positions, which are activated by both a hydroxyl group and the phenylthio group. The C6 position is activated by one hydroxyl group but is ortho to a sterically bulky phenylthio group, which might hinder attack.
For the phenyl ring of the phenylthio group, the sulfur atom acts as an ortho-, para-director, meaning electrophilic substitution will preferentially occur at the ortho and para positions of this second ring. youtube.com
Nucleophilic aromatic substitution (SₙAr) typically requires an electron-withdrawing group to activate the ring and a good leaving group. While the hydroquinone form is electron-rich and not prone to SₙAr, its oxidized quinone counterpart, 2-(phenylthio)-1,4-benzoquinone, is more susceptible. Nucleophiles can attack the electron-deficient ring, particularly at positions activated by the carbonyl groups, potentially leading to addition or substitution reactions. nih.gov
The phenolic hydroxyl groups of 1,4-Benzenediol, 2-(phenylthio)- exhibit reactivity typical of phenols. wikipedia.org They are weakly acidic and can be deprotonated by a strong base to form phenoxide ions. These phenoxides are potent nucleophiles and readily participate in reactions like alkylation and acylation.
Alkylation (Ether Formation): Alkylation of the hydroxyl groups yields mono- or di-ethers. A common method for this transformation is the Williamson ether synthesis. youtube.comyoutube.com This SN2 reaction involves the deprotonation of the phenol (B47542) with a strong base (e.g., sodium hydride, NaH) to form the alkoxide, which then attacks an alkyl halide. youtube.comyoutube.com
Step 1: Deprotonation Ar-OH + NaH → Ar-O⁻Na⁺ + H₂
Step 2: Nucleophilic Attack Ar-O⁻Na⁺ + R-X → Ar-O-R + NaX (where Ar represents the 2-(phenylthio)benzenediol core and R-X is an alkyl halide)
Acylation (Ester Formation): Acylation involves the reaction of the hydroxyl groups with an acylating agent, such as an acid chloride or anhydride (B1165640), to form esters. For instance, diacylation of hydroquinone with phthalic anhydride is a known reaction to produce the dye quinizarin. wikipedia.orgatamanchemicals.com A similar reaction with 1,4-Benzenediol, 2-(phenylthio)- would yield the corresponding diester derivative.
Reactions Involving the Phenylthio Moiety
The phenylthio substituent (-S-Ph) on the hydroquinone ring introduces a site for specific chemical transformations. While direct experimental data on 1,4-Benzenediol, 2-(phenylthio)- is limited in publicly available literature, the reactivity of the phenylthio group in analogous structures allows for the prediction of its chemical behavior.
One of the key reactions anticipated for the phenylthio moiety is oxidation . The sulfur atom in the phenylthio group is susceptible to oxidation to form sulfoxides and subsequently sulfones. This transformation can be achieved using various oxidizing agents.
Another significant reaction pathway for compounds containing a phenylthio group ortho to a hydroxyl or amino group is intramolecular cyclization . In the case of 1,4-Benzenediol, 2-(phenylthio)-, while the hydroquinone hydroxyl groups are in a para-relationship, the presence of the ortho-sulfur linkage to a phenyl ring can potentially lead to the formation of heterocyclic structures under specific conditions, such as in the synthesis of phenothiazine (B1677639) derivatives. Although direct synthesis from 2-(phenylthio)hydroquinone is not extensively documented, related reactions involving the cyclization of 2-substituted diphenyl sulfides are well-established for preparing phenothiazines. rsc.org
Table 1: Potential Reactions Involving the Phenylthio Moiety
| Reaction Type | Reagents and Conditions | Expected Product(s) | Notes |
| Oxidation | Mild oxidizing agents (e.g., H₂O₂, m-CPBA) | 2-(Phenylsulfinyl)-1,4-benzenediol | The sulfur atom is oxidized to a sulfoxide. |
| Strong oxidizing agents (e.g., KMnO₄, H₂O₂/AcOH) | 2-(Phenylsulfonyl)-1,4-benzenediol | The sulfur atom is further oxidized to a sulfone. | |
| Intramolecular Cyclization | Dehydrating agents, high temperature | Phenothiazine derivatives | This is a predicted reaction based on the synthesis of phenothiazines from related diphenyl sulfides. rsc.org The specific conditions for this substrate are not well-documented. |
Photochemical and Thermal Transformations
The study of photochemical and thermal transformations of 1,4-Benzenediol, 2-(phenylthio)- is crucial for understanding its stability and potential applications in environments exposed to light and heat.
Photochemical Transformations: Specific studies on the photolysis of 1,4-Benzenediol, 2-(phenylthio)- are not readily available. However, hydroquinones, in general, are known to be light-sensitive. Upon absorption of UV radiation, they can undergo oxidation to form semiquinone radicals and subsequently quinones. The presence of the phenylthio substituent may influence the photochemical stability and the nature of the photoproducts. The C-S bond in the phenylthio group could also be susceptible to photolytic cleavage, leading to the formation of various radical species and subsequent recombination or degradation products.
Thermal Transformations: Information regarding the specific thermal decomposition of 1,4-Benzenediol, 2-(phenylthio)- is scarce. For hydroquinone itself, thermal decomposition at high temperatures can lead to the formation of various phenolic compounds and carbon oxides. The presence of the phenylthio group, with its relatively stable C-S bond, might influence the decomposition temperature and the resulting products. It is plausible that at elevated temperatures, cleavage of the C-S bond or reactions involving the phenyl ring could occur.
Stability and Degradation Pathways in Different Chemical Environments
The stability of 1,4-Benzenediol, 2-(phenylthio)- is influenced by the surrounding chemical environment, particularly by the presence of oxidizing agents and exposure to light.
Auto-oxidation Mechanisms and Inhibition Strategies
Like other hydroquinones, 1,4-Benzenediol, 2-(phenylthio)- is susceptible to auto-oxidation , a process of oxidation by atmospheric oxygen. This process is typically slow but can be accelerated by factors such as increased pH, presence of metal ions, and exposure to light.
The mechanism of auto-oxidation of hydroquinones generally proceeds through a free-radical chain reaction. The initial step involves the formation of a semiquinone radical. This radical can then react with molecular oxygen to produce a superoxide radical and the corresponding quinone. The superoxide radical can further propagate the chain reaction.
Proposed Auto-oxidation Mechanism:
Initiation: HQ-SPh + O₂ → •SQ-SPh + HO₂•
Propagation:
•SQ-SPh + O₂ → Q-SPh + O₂⁻•
O₂⁻• + HQ-SPh → •SQ-SPh + HO₂⁻
Termination: Radical-radical recombination reactions.
(Where HQ-SPh represents 1,4-Benzenediol, 2-(phenylthio)-, •SQ-SPh is the corresponding semiquinone radical, and Q-SPh is the 2-(phenylthio)-1,4-benzoquinone)
Inhibition Strategies: The auto-oxidation of hydroquinones can be inhibited by various strategies:
Exclusion of Oxygen: Storing the compound under an inert atmosphere (e.g., nitrogen or argon).
Control of pH: Maintaining a low pH environment, as the rate of auto-oxidation increases with pH.
Use of Antioxidants: Addition of other antioxidants that can scavenge free radicals and interrupt the chain reaction.
Chelating Agents: Addition of chelating agents (e.g., EDTA) to sequester metal ions that can catalyze the oxidation process.
Photodegradation Studies
Specific photodegradation studies on 1,4-Benzenediol, 2-(phenylthio)- are not widely reported. However, based on the known photochemistry of hydroquinones and aromatic sulfides, several degradation pathways can be postulated.
Upon exposure to UV light, the hydroquinone moiety is likely to be the primary chromophore. The absorbed energy can lead to the formation of an excited state, which can then undergo several processes:
Oxidation to Quinone: Similar to auto-oxidation, photo-oxidation can lead to the formation of 2-(phenylthio)-1,4-benzoquinone. This is a common photodegradation pathway for hydroquinones.
C-S Bond Cleavage: The carbon-sulfur bond in the phenylthio group may undergo homolytic or heterolytic cleavage upon photoexcitation, leading to the formation of phenylthiyl radicals and hydroquinone radicals. These reactive intermediates can then undergo a variety of secondary reactions, leading to a complex mixture of degradation products.
Ring Opening: Under harsh photochemical conditions, the aromatic ring itself may undergo cleavage, leading to the formation of smaller, aliphatic compounds.
Further research, including detailed product analysis from photodegradation experiments, is necessary to fully elucidate the specific pathways and mechanisms of photodegradation for 1,4-Benzenediol, 2-(phenylthio)-.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides profound insights into the molecular framework of 1,4-Benzenediol, 2-(phenylthio)-, revealing the electronic environment of each proton and carbon atom.
¹H NMR Chemical Shift Analysis and Proton Coupling Patterns
The ¹H NMR spectrum of 1,4-Benzenediol, 2-(phenylthio)- displays distinct signals corresponding to the aromatic protons of both the benzenediol and phenylthio moieties. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.0-7.5 ppm. The protons on the hydroquinone (B1673460) ring are also observed in this region and exhibit characteristic coupling patterns. For instance, a doublet of doublets may be observed for the proton adjacent to the hydroxyl group and ortho to the sulfur atom, due to coupling with the other two protons on the ring. The hydroxyl protons themselves usually present as broad singlets, and their chemical shift can be influenced by concentration and temperature due to hydrogen bonding.
¹³C NMR Spectroscopic Insights into Carbon Framework
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of 1,4-Benzenediol, 2-(phenylthio)-. The carbon atoms of the two aromatic rings resonate in the typical downfield region for sp²-hybridized carbons, generally between δ 110 and 160 ppm. The carbons bonded to the oxygen atoms of the hydroxyl groups are deshielded and appear at the lower end of this range, typically around δ 150-155 ppm. The carbon atom attached to the sulfur atom is also deshielded, with a chemical shift influenced by the electronegativity of sulfur. The remaining aromatic carbons show distinct signals based on their substitution and electronic environment.
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| C-OH | 150 - 155 |
| C-S | 125 - 135 |
| Aromatic C-H | 115 - 130 |
| Quaternary Aromatic C | 130 - 140 |
Advanced NMR Techniques for Conformation and Dynamics
While specific studies on 1,4-Benzenediol, 2-(phenylthio)- using advanced NMR techniques are not widely reported, methods like 2D NMR (COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals. These techniques would confirm the connectivity between protons and carbons, solidifying the structural elucidation. Solid-state NMR could provide information on the molecular conformation and packing in the solid state, including details about intermolecular interactions like hydrogen bonding and π-π stacking.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Vibrational Assignments of Functional Groups
The IR spectrum of 1,4-Benzenediol, 2-(phenylthio)- is characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. The sharpness and exact position of this band can provide clues about hydrogen bonding. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands between 3000 and 3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to several sharp bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is generally weak and appears in the fingerprint region, typically around 600-800 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O | Stretching | 1200 - 1300 |
| C-S | Stretching | 600 - 800 |
Hydrogen Bonding Interactions from IR Data
The broadness of the O-H stretching band in the IR spectrum is a strong indicator of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. In a concentrated sample or in the solid state, this band is typically very broad. In dilute solutions in a non-polar solvent, a sharper, higher-frequency band corresponding to free (non-hydrogen-bonded) O-H groups may also be observed. The extent of the broadening and the shift to lower wavenumbers can provide qualitative information about the strength of the hydrogen bonding interactions.
Mass Spectrometry (MS)
To fully characterize 1,4-Benzenediol, 2-(phenylthio)- by mass spectrometry, detailed studies would be needed.
Fragmentation Pathways and Molecular Ion Analysis
A comprehensive analysis of the fragmentation pathways would involve electron ionization mass spectrometry (EI-MS) to identify the molecular ion peak and the various fragment ions. The presence of the sulfur atom in the phenylthio group would be expected to significantly influence the fragmentation pattern, likely leading to characteristic cleavages at the C-S bond. However, without experimental spectra, a definitive description of these pathways is not possible.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) would be essential to determine the precise elemental composition of the parent molecule and its fragments. This technique provides highly accurate mass measurements, which allows for the unambiguous determination of the chemical formula. Such experimental data is currently unavailable for 1,4-Benzenediol, 2-(phenylthio)-.
X-ray Crystallography and Solid-State Structural Analysis
The solid-state structure of 1,4-Benzenediol, 2-(phenylthio)- would be elucidated through single-crystal X-ray diffraction analysis.
Crystal Packing and Intermolecular Interactions
An X-ray crystal structure would reveal how the molecules arrange themselves in the solid state. This includes the identification of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups of the benzenediol ring and potential π-π stacking interactions between the aromatic rings. The sulfur atom could also participate in specific non-covalent interactions. Without a solved crystal structure, no information on the crystal packing can be provided.
Bond Lengths and Angles in the Solid State
Precise bond lengths and angles for 1,4-Benzenediol, 2-(phenylthio)- would be obtained from the crystallographic data. This would provide valuable insight into the molecular geometry, including the planarity of the benzene (B151609) rings and the conformation of the phenylthio substituent relative to the benzenediol core. This data is not available in the absence of an experimental crystal structure.
Theoretical and Computational Studies of 1,4 Benzenediol, 2 Phenylthio
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in silico experiments provide data that complements and often predicts the results of physical experiments.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1,4-Benzenediol, 2-(phenylthio)-, a DFT approach, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or higher), would be employed to determine its most stable three-dimensional conformation. This geometry optimization process minimizes the energy of the molecule to find its equilibrium structure, providing key information about bond lengths, bond angles, and dihedral angles.
A hypothetical data table for the optimized geometry of 1,4-Benzenediol, 2-(phenylthio)- would resemble the following:
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | ~1.39 - 1.41 |
| C-O | ~1.36 |
| O-H | ~0.96 |
| C-S | ~1.77 |
| S-C (phenyl) | ~1.78 |
| Bond Angles (°) ** | |
| C-C-C (aromatic) | ~120 |
| C-C-O | ~120 |
| C-O-H | ~109 |
| C-C-S | ~120 |
| C-S-C | ~103 |
| Dihedral Angles (°) ** | |
| C-C-S-C | Variable (determines the orientation of the phenylthio group) |
Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups.
HOMO-LUMO Energy Analysis and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule. For 1,4-Benzenediol, 2-(phenylthio)-, the presence of electron-donating hydroxyl groups and the sulfur atom would be expected to raise the HOMO energy, while the phenylthio group could influence both HOMO and LUMO levels.
A prospective table of electronic properties would include:
| Property | Calculated Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
| Chemical Softness (S) | Value |
| Electrophilicity Index (ω) | Value |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is invaluable for predicting sites of electrophilic and nucleophilic attack. For 1,4-Benzenediol, 2-(phenylthio)-, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl groups and potentially the sulfur atom, indicating these are regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl groups, making them sites for nucleophilic interaction.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model chemical reactions, identifying the most likely pathways and characterizing the high-energy transition states. For 1,4-Benzenediol, 2-(phenylthio)-, one could model its antioxidant activity, for instance, by studying the hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms from the hydroxyl groups. These calculations would determine the activation energies for these processes, providing insight into the compound's potential as a radical scavenger. The transition state structures would be located and confirmed by the presence of a single imaginary frequency in the vibrational analysis.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Theoretical calculations can predict various spectroscopic properties, which are invaluable for the identification and characterization of a compound.
NMR (Nuclear Magnetic Resonance): Theoretical calculations of ¹H and ¹³C NMR chemical shifts, typically using the GIAO (Gauge-Independent Atomic Orbital) method, can be compared with experimental spectra to confirm the structure of 1,4-Benzenediol, 2-(phenylthio)-.
IR (Infrared): The vibrational frequencies calculated from the optimized geometry can be used to predict the IR spectrum. Key vibrational modes for 1,4-Benzenediol, 2-(phenylthio)- would include the O-H stretching of the hydroxyl groups, C-O stretching, C-S stretching, and various aromatic C-H and C-C vibrations.
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions would likely be of π → π* character within the aromatic systems.
A hypothetical table of predicted spectroscopic data might look like this:
| Spectroscopy | Predicted Peak/Shift | Assignment |
| ¹H NMR (ppm) | ~8-10 | Ar-OH |
| ~6.5-7.5 | Ar-H | |
| ¹³C NMR (ppm) | ~150-160 | C-OH |
| ~115-140 | Ar-C | |
| ~120-130 | C-S | |
| IR (cm⁻¹) | ~3200-3600 | O-H stretch |
| ~1200-1300 | C-O stretch | |
| ~600-700 | C-S stretch | |
| UV-Vis (nm) | ~280-320 | π → π* transition |
Note: These are estimated values based on the functional groups present.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature of molecules at an atomic level. While direct MD simulation studies on 1,4-Benzenediol, 2-(phenylthio)- are not extensively available in public literature, a theoretical framework for its behavior can be constructed by examining studies on analogous compounds. These include hydroquinone (B1673460), phenol (B47542), diphenyl sulfide, and other substituted aromatic systems. Such an approach allows for predictive insights into the molecule's flexibility and its interactions within a solution environment.
Theoretical studies on analogous aryl thioethers, such as diphenyl sulfide, indicate that the molecule does not adopt a planar conformation. Instead, it favors a "paddle-wheel" or twisted conformation to minimize steric hindrance between the ortho-hydrogens of the two aromatic rings. The rotational barrier around the C-S bonds in such systems is relatively low, allowing for considerable flexibility at room temperature. For 1,4-Benzenediol, 2-(phenylthio)-, the presence of the hydroxyl groups on one of the rings is expected to influence the conformational preferences through intramolecular interactions.
Computational studies on substituted phenols and their derivatives provide further insight. The orientation of the hydroxyl groups can be either syn or anti with respect to the phenylthio substituent. It is plausible that an intramolecular hydrogen bond could form between one of the hydroxyl groups and the sulfur atom, which would stabilize a more planar conformation. However, this would be in competition with the steric repulsion between the rings.
Table 1: Predicted Dominant Conformations and Dihedral Angles of 1,4-Benzenediol, 2-(phenylthio)- Based on Analogous Systems
| Conformation | Key Dihedral Angle (C-S-C-C) | Predicted Relative Stability | Notes |
| Twisted (Non-planar) | ~ 40-70° | High | Minimizes steric hindrance between the aromatic rings. This is the most likely ground state conformation in the absence of strong intramolecular hydrogen bonding. |
| Co-planar (or near co-planar) | ~ 0-20° | Moderate to Low | Potentially stabilized by an intramolecular hydrogen bond between a hydroxyl group and the sulfur atom. Steric repulsion may destabilize this conformation. |
This table is a theoretical prediction based on computational studies of analogous diphenyl sulfides and substituted phenols. The exact values for 1,4-Benzenediol, 2-(phenylthio)- would require specific computational investigation.
The flexibility of the molecule in a dynamic environment would likely involve rapid interconversion between various twisted conformations. The energy barrier for this rotation is expected to be low enough to allow for significant conformational sampling at physiological temperatures.
In a solution, particularly in polar protic solvents like water, the intermolecular interactions of 1,4-Benzenediol, 2-(phenylthio)- are expected to be rich and varied. These interactions govern the molecule's solubility, aggregation behavior, and its potential interactions with biological macromolecules.
Hydrogen Bonding: The two hydroxyl groups of the benzenediol moiety are potent hydrogen bond donors and acceptors. In an aqueous environment, they would readily form hydrogen bonds with surrounding water molecules. Computational studies on phenol-water complexes have shown that these interactions are strong and play a crucial role in the solvation of phenolic compounds.
π-π Stacking: The presence of two aromatic rings allows for π-π stacking interactions. These can occur between two molecules of 1,4-Benzenediol, 2-(phenylthio)- or between the molecule and other aromatic systems in the solution. Theoretical calculations on benzene (B151609) and phenol dimers in water have demonstrated that π-π interactions are a significant driving force for association, even in an aqueous environment. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) will influence the strength of these interactions.
Hydrophobic Interactions: The phenyl group and the hydrocarbon portions of the benzenediol ring contribute to the molecule's hydrophobicity. In an aqueous solution, these hydrophobic regions will tend to be shielded from water, which could drive self-association or interaction with hydrophobic pockets of larger molecules.
Sulfur-aromatic Interactions: The sulfur atom of the phenylthio group can also participate in non-covalent interactions. These can include weak hydrogen bonds with acidic protons or interactions with the π-systems of other aromatic rings.
Table 2: Predicted Intermolecular Interaction Energies for 1,4-Benzenediol, 2-(phenylthio)- in an Aqueous Environment Based on Analogous Systems
| Interaction Type | Interacting Moiety | Predicted Energy Range (kcal/mol) | Significance |
| Hydrogen Bonding | Hydroxyl groups with water | -3 to -8 | Primary driver of solubility in polar protic solvents. |
| π-π Stacking | Phenyl and benzenediol rings | -1.5 to -5 | Important for self-association and interaction with aromatic residues in biomolecules. |
| Hydrophobic Interactions | Aromatic rings and C-H bonds | Favorable (entropically driven) | Contributes to aggregation and binding to non-polar regions. |
| Sulfur-π Interactions | Sulfur atom with aromatic rings | -0.5 to -2 | Contributes to the overall stability of molecular complexes. |
This table presents theoretically predicted values based on computational studies of phenol, benzene, and thioether analogs. The actual interaction energies will depend on the specific geometry and environment.
Advanced Applications and Mechanistic Roles in Materials Science and Catalysis
Polymer Chemistry and Polymerization Inhibition Mechanisms
The unique structure of 1,4-Benzenediol, 2-(phenylthio)-, featuring both a hydroquinone (B1673460) moiety and a phenylthio group, imparts significant functionality in polymer science. It can act as a controller in polymerization reactions and as a building block for high-performance polymers.
Hydroquinone and its derivatives are well-known for their ability to inhibit radical-initiated polymerization. wikipedia.org This inhibitory action stems from their capacity to act as antioxidants. In the context of polymerization, such as that of acrylic acid or methyl methacrylate, these compounds prevent the reaction from starting by neutralizing the free radicals that initiate the process. wikipedia.org 1,4-Benzenediol, 2-(phenylthio)- functions as a radical scavenger, effectively quenching reactive radical species that propagate polymerization. nih.govresearchgate.net The hydroquinone part of the molecule can donate a hydrogen atom to a growing polymer radical, terminating the chain and forming a stable semiquinone radical that is less reactive and does not initiate new polymer chains. researchgate.net The presence of the electron-donating phenylthio group can further enhance this radical-scavenging activity. This property is crucial for stabilizing monomers during storage and processing, preventing premature and uncontrolled polymerization. nih.gov
The general mechanism for radical scavenging by hydroquinone derivatives involves the transfer of a hydrogen atom from one of the hydroxyl groups to the radical species (R•), as shown in the reaction below:
This process terminates the radical chain, thus inhibiting polymerization. mdpi.com The efficiency of this process is a key factor in the selection of inhibitors for various industrial monomers. nih.gov
Beyond its role as an inhibitor, 1,4-Benzenediol, 2-(phenylthio)- can also serve as a monomer in the synthesis of specialty polymers. Its difunctional nature (two hydroxyl groups) allows it to be incorporated into polymer backbones through polycondensation reactions. Specifically, it can be used to create polymers with structures similar to Poly(ether ether ketone) (PEEK), which are high-performance thermoplastics known for their excellent thermal stability and mechanical properties. rsc.org
In the synthesis of PEEK-like materials, a diol monomer, such as 1,4-Benzenediol, 2-(phenylthio)-, is reacted with an activated dihalide monomer in a nucleophilic aromatic substitution reaction. The presence of the bulky and polarizable phenylthio group on the polymer backbone can modify the final properties of the material, potentially enhancing solubility, processability, or thermal characteristics compared to standard PEEK. The development of such novel polymers is an active area of research, driven by the demand for advanced materials with tailored properties for specific applications. mdpi.com
Role in Redox-Active Systems and Electron Mediators
The hydroquinone/quinone redox couple is a classic example of a reversible two-electron, two-proton transfer process. This inherent redox activity makes 1,4-Benzenediol, 2-(phenylthio)- a candidate for applications in redox-active systems and as an electron mediator. mdpi.com Electron mediators are small molecules that can shuttle electrons between an electrode and a biological or chemical system. mdpi.com
In biological and chemical systems, quinone derivatives can facilitate electron transfer processes. For instance, thymoquinone, a related compound, has been shown to act as an electron transfer mediator, converting Type II photosensitizers to Type I by facilitating the transfer of electrons to molecular oxygen. nih.govresearchgate.net Similarly, 1,4-Benzenediol, 2-(phenylthio)- can be oxidized to its corresponding quinone form and subsequently reduced, allowing it to act as a reusable electron shuttle in various electrochemical and photochemical processes. nih.gov This property is valuable in the development of biosensors, biofuel cells, and other bio-electrochemical systems. mdpi.com
| Form | Chemical Structure | Role |
|---|---|---|
| Reduced Form (Hydroquinone) | C₆H₃(OH)₂(SPh) | Electron Donor |
| Oxidized Form (Quinone) | C₆H₃(=O)₂(SPh) | Electron Acceptor |
Catalytic Applications
The structural features of 1,4-Benzenediol, 2-(phenylthio)- also make it a versatile molecule in the field of catalysis, both as a ligand for metal-based catalysts and potentially as an organocatalyst itself.
The hydroxyl groups and the sulfur atom of the phenylthio group in 1,4-Benzenediol, 2-(phenylthio)- can act as coordination sites for metal ions. tum.de This allows it to function as a ligand in the design of metal complexes for homogeneous catalysis. mdpi.com Ligands play a crucial role in catalysis by tuning the electronic and steric properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. rsc.orgresearchgate.net
The combination of a soft sulfur donor and hard oxygen donors in 1,4-Benzenediol, 2-(phenylthio)- makes it a potentially interesting "non-innocent" ligand. A non-innocent ligand can exist in multiple oxidation states, and can actively participate in the redox processes of a catalytic cycle, acting as an electron reservoir. mdpi.com This can enable multi-electron transformations at a metal center that might otherwise be limited to single-electron changes. Metal complexes featuring such ligands are being explored for a variety of catalytic reactions, including oxidation, reduction, and polymerization. nih.gov
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. While the direct organocatalytic applications of 1,4-Benzenediol, 2-(phenylthio)- are not extensively documented, its structural motifs suggest potential in this area. The phenolic hydroxyl groups can act as hydrogen-bond donors, activating substrates towards nucleophilic attack. Furthermore, the redox activity of the hydroquinone moiety could be harnessed in catalytic cycles involving electron transfer.
Sensing Applications (Mechanistic Insights)
The compound 1,4-Benzenediol, 2-(phenylthio)-, also known as 2-(phenylthio)hydroquinone, possesses structural features that suggest its potential utility in electrochemical sensing applications. The core of its sensing capability is rooted in the electrochemical behavior of the hydroquinone moiety, which can undergo a reversible two-proton, two-electron oxidation-reduction process to form the corresponding p-benzoquinone. The introduction of a phenylthio group at the 2-position of the hydroquinone ring is expected to modulate the electronic properties of the molecule, thereby influencing its performance as a sensing element.
The fundamental sensing mechanism revolves around the electrochemical oxidation of the hydroquinone group. In a typical electrochemical sensing setup, the analyte, 1,4-Benzenediol, 2-(phenylthio)-, would be oxidized at an electrode surface, generating a measurable electrical signal (e.g., current). The magnitude of this signal would ideally be proportional to the concentration of the compound, forming the basis for quantitative analysis.
The phenylthio substituent plays a critical role in fine-tuning the electrochemical properties of the hydroquinone core. Thiol groups are known to influence the oxidation potential of molecules to which they are attached. Research on the electrochemical synthesis of related compounds has shown that the addition of a thiol to a quinone can lower its oxidation potential. acs.org This suggests that 1,4-Benzenediol, 2-(phenylthio)- would likely exhibit a lower oxidation potential compared to unsubstituted hydroquinone. A lower oxidation potential is often advantageous in electrochemical sensing as it can help to minimize interferences from other species that are oxidized at higher potentials and can also reduce the energy required for the sensing reaction.
The electrochemical oxidation of hydroquinone derivatives is influenced by the nature of the substituents on the aromatic ring. While electron-withdrawing groups tend to shift the oxidation potential to more positive values, the phenylthio group, with its sulfur atom, can be considered as having electron-donating characteristics through resonance. rsc.org This electron-donating nature would further contribute to a lower oxidation potential for 2-(phenylthio)hydroquinone.
The general mechanism for the electrochemical oxidation of 1,4-Benzenediol, 2-(phenylthio)- at an electrode surface can be depicted as follows:
Oxidation: The hydroquinone moiety of the molecule loses two electrons and two protons to form 2-(phenylthio)-p-benzoquinone.
Detection: The flow of electrons during this oxidation process is measured as a current, which correlates to the concentration of the analyte.
The presence of the sulfur atom in the phenylthio group may also offer additional benefits in the context of electrode surface interactions. Sulfur has a known affinity for certain electrode materials, such as gold, which could facilitate the self-assembly or adsorption of 1,4-Benzenediol, 2-(phenylthio)- onto the electrode surface. This could lead to the development of modified electrodes with enhanced sensitivity and selectivity.
While specific experimental data on the sensing performance of 1,4-Benzenediol, 2-(phenylthio)- is not extensively documented in the literature, the electrochemical properties of related S-substituted hydroquinone conjugates have been studied. For instance, the formation of various S-substituted hydroquinone conjugates has been identified through methods like HPLC with coulometric electrode array analysis. nih.gov These studies underscore the electrochemical activity of such thioether derivatives.
The following table summarizes the key mechanistic aspects and potential performance characteristics of 1,4-Benzenediol, 2-(phenylthio)- in sensing applications, based on inferences from related compounds.
| Mechanistic Aspect | Inferred Property for 1,4-Benzenediol, 2-(phenylthio)- | Potential Advantage in Sensing |
| Redox Chemistry | Reversible two-electron, two-proton oxidation of the hydroquinone moiety. | Provides a well-defined electrochemical signal for detection. |
| Effect of Phenylthio Group | Lowers the oxidation potential compared to unsubstituted hydroquinone. acs.org | Increased selectivity by avoiding interference from species oxidized at higher potentials; lower energy consumption. |
| Electrode Interaction | Potential for strong interaction or self-assembly on certain electrode surfaces (e.g., gold) via the sulfur atom. | Enhanced sensitivity and stability of the sensor. |
| Electrochemical Response | The oxidation current is expected to be proportional to the concentration. | Enables quantitative analysis. |
It is important to note that while these mechanistic insights provide a strong theoretical foundation for the use of 1,4-Benzenediol, 2-(phenylthio)- in sensing, further experimental validation is necessary to fully characterize its performance, including its sensitivity, selectivity, linear range, and stability in practical applications.
Fundamental Biological Mechanism Studies Non Clinical Focus
Molecular Interactions with Biological Macromolecules (e.g., Enzymes, Proteins, DNA)
The introduction of a phenylthio group to the hydroquinone (B1673460) ring modifies its electronic properties and steric profile, influencing its interactions with biological macromolecules. The parent compound, hydroquinone, is known to be metabolically activated to reactive quinones and semiquinone radicals that can covalently bind to proteins and DNA. atamanchemicals.comnih.gov
Hydroquinone is a well-established inhibitor of tyrosinase, a key copper-containing enzyme in melanin (B1238610) synthesis. atamanchemicals.compatsnap.com It interferes with the enzymatic process that converts tyrosine to dopaquinone, thus reducing melanin production. patsnap.com The mechanism of inhibition for 1,4-Benzenediol, 2-(phenylthio)- can be analogized to other sulfur-containing tyrosinase inhibitors like phenylthiourea, where the sulfur atom is thought to bind to the copper ions within the enzyme's active site, blocking its function. nih.gov The phenylthio substituent on the hydroquinone ring may enhance this interaction, potentially leading to potent, non-competitive inhibition of tyrosinase's diphenolase activity.
Like other hydroquinone-thiol conjugates, 1,4-Benzenediol, 2-(phenylthio)- is capable of participating in redox cycling. researchgate.net The hydroquinone moiety can be oxidized to its corresponding p-benzoquinone derivative, a process that can be reversed. This cycling between the reduced (hydroquinone) and oxidized (quinone) forms involves the transfer of electrons and protons and can directly interact with cellular redox systems. researchgate.netnih.gov The presence of glutathione (B108866) (GSH) moieties on the hydroquinone ring has been shown to promote this oxidative cycling, leading to the production of reactive oxygen species (ROS). researchgate.net This suggests that 2-(phenylthio)hydroquinone can perturb the cellular redox homeostasis by consuming reducing equivalents and generating oxidative species.
The metabolic activation of hydroquinone to 1,4-benzoquinone (B44022) is a critical step in its molecular effects. atamanchemicals.com This highly reactive electrophile can form covalent adducts with cellular nucleophiles, including proteins and DNA. atamanchemicals.commdpi.com Studies on cells treated with hydroquinone and p-benzoquinone have demonstrated the formation of DNA adducts. nih.gov Specifically, the reaction of p-benzoquinone with 2'-deoxyguanosine-3'-phosphate can produce (hydroxy)-1,N2-benzetheno-2'-deoxyguanosine-3'-phosphate adducts. nih.gov It is plausible that 1,4-Benzenediol, 2-(phenylthio)- after oxidation to its quinone form, similarly acts as an arylating agent, modifying proteins and forming DNA adducts. This arylation of critical biomolecules can disrupt their function and interfere with cellular metabolism and signaling pathways.
Oxidative Stress Induction and Antioxidant Mechanisms at the Chemical Level
The dual role of hydroquinones as both antioxidants and pro-oxidants is central to their biological activity. They can scavenge free radicals but also generate them through redox cycling.
The phenolic hydroxyl groups of the hydroquinone structure are key to its antioxidant activity. nih.gov They can donate a hydrogen atom to a free radical, neutralizing it. This process transforms the hydroquinone into a phenoxyl radical (semiquinone), which is relatively stable due to resonance delocalization of the unpaired electron across the benzene (B151609) ring. researchgate.net This ability to act as a free radical scavenger allows hydroquinones to interrupt radical-chain reactions, such as those involved in lipid peroxidation. nih.gov
| Step | Description | Reactants | Products |
|---|---|---|---|
| 1. Donation | The hydroquinone donates a hydrogen atom to a free radical (R•). | 1,4-Benzenediol, 2-(phenylthio)- + R• | 2-(phenylthio)semiquinone radical + RH |
| 2. Stabilization | The resulting semiquinone radical is stabilized by resonance. | 2-(phenylthio)semiquinone radical | Resonance-stabilized structures |
The compound 1,4-Benzenediol, 2-(phenylthio)- is itself a thiol adduct. In biological systems, the parent compound hydroquinone is oxidized to 1,4-benzoquinone, which readily reacts with endogenous thiols like glutathione (GSH) via a Michael addition reaction to form glutathionyl-hydroquinone conjugates. researchgate.netmdpi.com These thiol adducts are not merely detoxification products; they are biologically active molecules. Studies on hydroquinone-glutathione conjugates show they are hematotoxic and retain the ability to redox cycle, generate ROS, and arylate proteins. researchgate.net The formation of such thiol adducts represents a significant mechanism by which quinones interact with and modify cellular components, contributing to both antioxidant defenses (by scavenging the reactive quinone) and potential toxicity (through the actions of the adduct itself). researchgate.net
| Conjugate Type | Biological Activity | Reference |
|---|---|---|
| Glutathione-Hydroquinone | Can undergo redox cycling, generate reactive oxygen species (ROS), and arylate target proteins. | researchgate.net |
| Glutathione-Hydroquinone | Considered active metabolites that contribute to the myelotoxicity of benzene. | researchgate.net |
| Naphthoquinone-Thiol | Formation of adducts can lead to the depletion of cellular glutathione (GSH). | mdpi.com |
Biochemical Pathways involving Benzenediol-Phenylthio Structures
The biochemical processing of benzenediol-phenylthio structures, such as 1,4-Benzenediol, 2-(phenylthio)-, is intrinsically linked to the metabolic pathways established for hydroquinones and their thioether conjugates. The core of this metabolism involves a series of oxidation, conjugation, and further processing steps that are central to xenobiotic detoxification and, in some cases, bioactivation.
The primary event in the metabolism of hydroquinone (HQ), the parent structure, is its oxidation to the highly reactive electrophile 1,4-benzoquinone (1,4-BQ). encyclopedia.pubnih.gov This conversion is a critical step, often catalyzed by peroxidases such as myeloperoxidase (MPO) and prostaglandin (B15479496) H synthase (PHS), enzymes commonly found in tissues like bone marrow. researchgate.netnih.gov
Once formed, the electrophilic 1,4-BQ is susceptible to nucleophilic attack by thiol-containing molecules. The most significant of these is glutathione (GSH), a ubiquitous tripeptide that plays a pivotal role in cellular protection against toxic compounds. nih.govresearchgate.net The reaction between 1,4-BQ and GSH, known as Michael addition, can occur spontaneously or be enzymatically facilitated by Glutathione S-transferases (GSTs). nih.govresearchgate.net This conjugation results in the formation of glutathionyl-hydroquinone conjugates (GS-HQ). nih.gov Subsequent cycles of oxidation and further GSH addition can lead to the creation of multi-substituted glutathionyl conjugates. nih.govnih.gov
These initial GS-HQ conjugates are substrates for the mercapturic acid pathway, a major route for the detoxification and excretion of xenobiotics. nih.gov This pathway involves a sequential enzymatic cleavage of the glutathione moiety.
γ-Glutamyltransferase (GGT) removes the glutamyl residue. nih.gov
Dipeptidases then cleave the glycinyl residue, yielding the cysteine-hydroquinone conjugate (Cys-HQ). nih.govnih.gov
Finally, N-acetyltransferase acetylates the amino group of the cysteine residue to form the corresponding N-acetylcysteine conjugate (NACys-HQ), or mercapturic acid, which is typically more water-soluble and readily excreted. nih.govnih.gov
A crucial aspect of the biochemistry of these thioether-benzenediol conjugates is their capacity for redox cycling. nih.gov The hydroquinone-thioether can be re-oxidized to its corresponding quinone-thioether. nih.gov This redox cycle can generate reactive oxygen species (ROS), such as superoxide (B77818) anion, contributing to oxidative stress. nih.govnih.gov Furthermore, the resulting quinone-thioethers are themselves reactive electrophiles that can arylate proteins and other cellular macromolecules, a mechanism linked to cellular toxicity. nih.gov Studies have identified hydroquinone-thioether metabolites in the bone marrow, where they are believed to contribute to the myelotoxicity associated with benzene exposure. nih.govnih.gov
The table below summarizes the key enzymatic reactions involved in the metabolism of hydroquinone and its thioether derivatives.
Interactive Data Table: Key Enzymes in Benzenediol-Thioether Metabolism
| Enzyme/Enzyme Class | Substrate(s) | Product(s) | Biochemical Role |
|---|---|---|---|
| Peroxidases (e.g., Myeloperoxidase, Prostaglandin H Synthase) | Hydroquinone | 1,4-Benzoquinone | Oxidation / Bioactivation researchgate.netnih.gov |
| Glutathione S-transferases (GSTs) | 1,4-Benzoquinone, Glutathione (GSH) | Glutathionyl-hydroquinone (GS-HQ) | Conjugation / Detoxification nih.govresearchgate.net |
| γ-Glutamyltransferase (GGT) | Glutathionyl-hydroquinone | Cysteinylglycine-hydroquinone | Mercapturic Acid Pathway nih.govnih.gov |
| Dipeptidases | Cysteinylglycine-hydroquinone | Cysteine-hydroquinone | Mercapturic Acid Pathway nih.govnih.gov |
| N-acetyltransferase | Cysteine-hydroquinone | N-acetylcysteine-hydroquinone (Mercapturic Acid) | Mercapturic Acid Pathway / Excretion nih.govnih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Substituted Phenylthio-1,4-benzenediols
The synthesis of 1,4-benzenediol, 2-(phenylthio)- and its derivatives is a cornerstone for enabling further research. While classical methods exist, the development of more efficient, selective, and sustainable synthetic protocols is a key research objective. Future work is anticipated to focus on several promising strategies.
One major avenue of exploration is the refinement of oxidative radical C-H/S-H cross-coupling reactions. An efficient protocol has been developed for the one-pot synthesis of quinonyl alkyl/aryl thioethers from hydroquinones and thiols using chromic acid. This method, which proceeds via the formation of a thiyl radical, offers a direct way to form the C-S bond. Further research could focus on replacing chromium-based reagents with more environmentally benign oxidation systems.
Another promising approach involves the conjugate addition of thiols to p-benzoquinone, followed by in-situ or subsequent reduction to the hydroquinone (B1673460). This strategy is widely used for the synthesis of thioether-substituted hydroquinones. The development of catalytic systems, for instance, using copper or cobalt salts, to promote this addition under mild conditions is an active area of research.
Furthermore, modern cross-coupling methodologies, traditionally used for C-N and C-O bond formation, are being adapted for C-S bond formation. The palladium- or copper-catalyzed coupling of aryl halides or triflates with thiols (Buchwald-Hartwig-type C-S coupling) could be applied to appropriately substituted hydroquinone precursors. The development of ligands that are effective for the thiolation of electron-rich hydroquinone systems remains a challenge.
| Synthetic Strategy | Description | Potential Advantages | Research Focus |
| Oxidative Radical Coupling | Direct coupling of a thiol with hydroquinone using an oxidizing agent to generate a thiyl radical that adds to the aromatic ring. | One-pot procedure, direct C-H functionalization. | Development of greener and more efficient catalytic systems to replace stoichiometric heavy metal oxidants. |
| Conjugate Addition to Quinone | Nucleophilic 1,4-addition of a thiol to p-benzoquinone, followed by reduction to the hydroquinone. | Utilizes readily available starting materials, generally proceeds under mild conditions. | Exploration of new catalysts to improve regioselectivity with substituted quinones and thiols. |
| Metal-Catalyzed Cross-Coupling | Coupling of a protected dihydroxybenzene derivative bearing a leaving group (e.g., halide, triflate) with a thiol using a transition metal catalyst (e.g., Pd, Cu). | High functional group tolerance, precise control of regiochemistry. | Design of specialized ligand systems for efficient coupling with electron-rich and sterically hindered hydroquinone substrates. |
Advanced Spectroscopic Characterization of Derivatives
A thorough understanding of the structure and properties of novel 2-(phenylthio)-1,4-benzenediol derivatives relies on advanced spectroscopic analysis. While basic characterization is standard, future research will likely employ a sophisticated suite of techniques to probe subtle structural and electronic features.
Detailed Nuclear Magnetic Resonance (NMR) studies will be crucial. Beyond standard 1D ¹H and ¹³C NMR, two-dimensional techniques such as COSY, HSQC, and HMBC will be essential for the unambiguous assignment of signals in complex, polysubstituted derivatives. NOESY experiments could provide insights into through-space interactions and preferred conformations, particularly regarding the orientation of the phenylthio substituent relative to the hydroquinone ring.
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), will be used for accurate molecular weight determination and to study non-covalent interactions in supramolecular assemblies. High-resolution mass spectrometry (HRMS) will be indispensable for confirming elemental compositions.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, will be used to probe the specific vibrational modes of the O-H and C-S bonds. Changes in these frequencies upon substitution or complexation can provide valuable information about hydrogen bonding and coordination to metal centers.
| Technique | Information Gained | Emerging Application |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, connectivity mapping. | Elucidation of the precise substitution patterns in complex derivatives with multiple substituents on either aromatic ring. |
| NOESY NMR | Through-space correlations, conformational preferences, and intermolecular interactions. | Determining the spatial arrangement of the phenylthio group relative to the hydroquinone plane and studying aggregation phenomena in solution. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular formula determination. | Identification of reaction intermediates and products in complex reaction mixtures during synthetic development. |
| Raman Spectroscopy | Information on C-S and S-S (in case of disulfide impurities) bond vibrations, and skeletal vibrations of the aromatic rings. | In-situ monitoring of polymerization or self-assembly processes where the vibrational environment of the molecule changes. |
Integration of Computational Chemistry for Predictive Studies
Computational chemistry is poised to become an indispensable tool in guiding the exploration of 1,4-benzenediol, 2-(phenylthio)- and its derivatives. By providing predictive insights into molecular properties and reactivity, computational studies can significantly accelerate the design and discovery of new materials and functional molecules.
Density Functional Theory (DFT) calculations will be a workhorse for this class of molecules. DFT can be used to predict key properties such as:
Molecular Geometry: Optimizing the ground-state structure to understand bond lengths, bond angles, and the dihedral angle between the phenyl and benzenediol rings.
Electronic Properties: Calculating HOMO and LUMO energy levels to predict redox potentials, electron transfer properties, and UV-Vis absorption spectra. This is particularly relevant for applications in electronics and redox flow batteries.
Reaction Mechanisms: Mapping the potential energy surfaces for synthetic reactions to understand transition states and reaction pathways, thereby aiding in the optimization of reaction conditions.
Molecular Dynamics (MD) simulations will be employed to study the dynamic behavior of these molecules, both in solution and in condensed phases. MD can be used to investigate conformational flexibility, solvent effects, and the process of self-assembly into larger architectures.
| Computational Method | Predicted Properties | Impact on Research |
| Density Functional Theory (DFT) | Optimized molecular structure, HOMO/LUMO energies, redox potentials, IR and NMR spectral data, reaction energetics. | Rational design of derivatives with tailored electronic properties for applications in batteries, sensors, or catalysis. Guidance for synthetic efforts by predicting reaction outcomes. |
| Time-Dependent DFT (TD-DFT) | Electronic transition energies and oscillator strengths. | Prediction and interpretation of UV-Visible absorption spectra, aiding in the design of photoactive materials. |
| Molecular Dynamics (MD) | Conformational dynamics, solvation structures, intermolecular interaction energies, self-assembly pathways. | Understanding how these molecules behave in solution and interact to form larger, ordered structures for materials science applications. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize non-covalent interactions like hydrogen bonds and π-stacking. | Elucidating the nature and strength of intermolecular forces that govern the formation of supramolecular structures. |
Exploration of 1,4-Benzenediol, 2-(phenylthio)- in Novel Material Architectures
The unique combination of a redox-active hydroquinone core and a polarizable thioether linkage makes 1,4-benzenediol, 2-(phenylthio)- an attractive building block for a variety of advanced materials.
A significant area of future research will be the incorporation of this moiety into redox-active polymers . The hydroquinone unit can be reversibly oxidized to the corresponding quinone, making it suitable for charge storage applications. The phenylthio group can modulate the redox potential and solubility of the polymer, and the sulfur atom can serve as a site for further functionalization or coordination. Such polymers could find use as active materials in organic rechargeable batteries or as redox mediators in electrochemical sensors.
The development of self-assembled monolayers (SAMs) on metal surfaces (e.g., gold, silver, copper) is another promising direction. The sulfur atom of the phenylthio group can act as a robust anchor to the surface, allowing for the creation of ordered molecular layers. These functionalized surfaces could be used to study electron transfer processes, create chemically modified electrodes, or develop platforms for biosensing.
Furthermore, the ability of the hydroquinone hydroxyls to form strong hydrogen bonds, coupled with potential π-π stacking interactions from the aromatic rings, makes these molecules candidates for the construction of supramolecular assemblies and covalent organic frameworks (COFs) . By designing derivatives with additional functional groups, it may be possible to create porous materials with tailored cavities for applications in gas storage, separation, or heterogeneous catalysis.
Mechanistic Elucidation of Interactions in Complex Chemical Systems
Understanding how 1,4-benzenediol, 2-(phenylthio)- interacts with its environment is crucial for harnessing its full potential. Future mechanistic studies will aim to unravel its behavior in various chemical and biological contexts.
The antioxidant mechanism of this compound is a prime area for investigation. Like other phenolic compounds, it is expected to act as a radical scavenger by donating a hydrogen atom from one of its hydroxyl groups. Detailed kinetic studies, using techniques like electron paramagnetic resonance (EPR) spectroscopy, will be needed to determine rate constants for reactions with various radicals and to identify the structure of the resulting phenoxyl radical. The influence of the 2-(phenylthio) substituent on the O-H bond dissociation enthalpy and the stability of the resulting radical will be a key point of interest.
The coordination chemistry of these molecules is another rich field for exploration. The oxygen atoms of the hydroquinone and the sulfur atom of the thioether are all potential donor sites for metal ions. Research into the complexation of these ligands with various transition metals could lead to the development of new catalysts, magnetic materials, or metallosupramolecular architectures. Elucidating the preferred coordination modes and the electronic properties of the resulting metal complexes will be a primary objective.
Finally, investigating the intermolecular interactions that govern the solid-state packing and solution-phase aggregation is essential for controlling the material properties. Single-crystal X-ray diffraction will be the definitive technique for studying solid-state structures, revealing the interplay of hydrogen bonding, π-π stacking, and C-H···π interactions. In solution, techniques like diffusion-ordered NMR spectroscopy (DOSY) can be used to probe aggregation and self-assembly.
Q & A
Basic Research: What synthetic methodologies are recommended for preparing 1,4-Benzenediol, 2-(phenylthio)-, and how do reaction conditions (e.g., solvent, catalyst) influence yield and regioselectivity?
Methodological Answer:
The synthesis of 1,4-benzenediol derivatives typically involves electrophilic aromatic substitution or nucleophilic thiolation. For introducing the phenylthio group, a thiol-ene reaction or coupling of hydroquinone derivatives with phenylthiol in the presence of oxidizing agents (e.g., iodine or peroxides) is common. For example, analogous syntheses of 2-(methylthio)-1,4-benzenediol ( ) use controlled stoichiometry to prevent over-substitution. Solvent polarity and catalyst choice (e.g., Lewis acids like FeCl₃) critically affect regioselectivity and purity. Reaction optimization via Design of Experiments (DoE) is advised to balance competing pathways, with characterization by HPLC and NMR to confirm product integrity .
Basic Research: What analytical techniques are most effective for characterizing 1,4-Benzenediol, 2-(phenylthio)-, and how should spectral data be interpreted?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Identify hydroxyl (-OH) and phenylthio (-SPh) protons, which exhibit deshielding due to electron-withdrawing effects. Compare with reference spectra of structurally similar compounds like 2-(diphenylphosphinyl)-1,4-benzenediol ( ).
- FTIR : Confirm O-H (3200–3600 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.
- Thermogravimetric Analysis (TGA) : Assess thermal stability; derivatives like flame-retardant benzenediols show decomposition profiles above 250°C ( ).
Contradictions in spectral assignments (e.g., overlapping peaks) should be resolved using 2D NMR (COSY, HSQC) .
Advanced Research: How does the phenylthio substituent influence the compound’s electronic properties and reactivity compared to alkylthio or phosphinyl analogs?
Methodological Answer:
The phenylthio group (-SPh) is electron-withdrawing due to resonance effects, which increases the oxidation potential of the hydroquinone core compared to alkylthio derivatives (e.g., methylthio in ). Computational studies (DFT) can map HOMO-LUMO gaps and charge distribution, while cyclic voltammetry quantifies redox behavior. For example, 2-(diphenylphosphinyl)-1,4-benzenediol ( ) exhibits enhanced flame retardancy due to phosphorus’s radical-scavenging ability, whereas -SPh may favor sulfur-based radical pathways. Comparative studies should include Hammett constants (σ) to correlate substituent effects with reactivity .
Advanced Research: Are there contradictions in reported thermal stability data for this compound, and how can experimental design resolve them?
Methodological Answer:
Discrepancies in thermal stability often arise from differences in sample purity, heating rates, or atmospheric conditions (e.g., inert vs. oxidative). For example, TGA of 2-(diphenylphosphinyl)-1,4-benzenediol ( ) showed 5% mass loss at 220°C under nitrogen, but degradation onset may shift under oxygen. To resolve contradictions:
- Standardize testing protocols (e.g., ISO 11358 for TGA).
- Use controlled atmospheres and replicate experiments.
- Pair TGA with evolved gas analysis (EGA-MS) to identify decomposition products.
Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions or exothermic events .
Advanced Research: What methodologies are employed to assess the mutagenic potential of 1,4-Benzenediol derivatives, and how reliable are extrapolations from structurally related compounds?
Methodological Answer:
Mutagenicity is evaluated via in vitro assays (Ames test, micronucleus assay) and in silico QSAR models. For example, 1,4-Benzenediol, 2-(1,1-dimethylethyl)- ( ) showed inconclusive mutagenicity, necessitating compound-specific testing. Key considerations:
- Metabolic Activation : Include S9 liver fractions to simulate bioactivation.
- Structural Alerts : The phenylthio group may introduce sulfur-centered radicals, which are genotoxic in some contexts.
- Cross-Species Extrapolation : Use caution when extrapolating from alkylthio to arylthio derivatives due to differences in metabolic pathways.
Data gaps should be addressed using high-throughput screening (e.g., Tox21) .
Advanced Research: How can computational modeling guide the design of 1,4-Benzenediol, 2-(phenylthio)- derivatives for specific applications (e.g., flame retardancy)?
Methodological Answer:
Molecular dynamics (MD) and DFT simulations predict intermolecular interactions and thermal degradation pathways. For flame-retardant applications ( ), models can simulate:
- Radical Scavenging : Compare the quenching efficiency of -SPh vs. phosphinyl groups.
- Char Formation : Analyze cross-linking potential during pyrolysis.
- Solubility Parameters : Optimize compatibility with polymer matrices (e.g., epoxy resins).
Validate predictions with experimental LOI (Limiting Oxygen Index) and UL-94 testing. Contradictions between simulation and empirical data may indicate overlooked steric or electronic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
